3-Cholesteryl-N-octylcarbamate
CAS No.: 57228-66-7
Cat. No.: VC1814697
Molecular Formula: C36H63NO2
Molecular Weight: 541.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57228-66-7 |
|---|---|
| Molecular Formula | C36H63NO2 |
| Molecular Weight | 541.9 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-octylcarbamate |
| Standard InChI | InChI=1S/C36H63NO2/c1-7-8-9-10-11-12-24-37-34(38)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3,(H,37,38)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
| Standard InChI Key | VFDGHTDBOQKAMG-MKQVXYPISA-N |
| Isomeric SMILES | CCCCCCCCNC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
| SMILES | CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| Canonical SMILES | CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Introduction
Synthesis and Chemical Characteristics
Synthetic Pathways for Carbamate Production
The synthesis of carbamates like 3-Cholesteryl-N-octylcarbamate typically involves the reaction between a hydroxyl group (from cholesterol in this case) and an isocyanate or through other methodologies involving carbonylation reactions. Several synthetic approaches for carbamates have been documented in the literature.
Traditional methods often involve the use of phosgene or phosgene derivatives, which, while effective, present safety concerns due to their high toxicity. More recent methodologies include:
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The three-component coupling reaction involving primary amines, CO₂, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF) . This approach offers a more environmentally friendly alternative to phosgene-based methods.
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Modified oxidative carbonylation reactions using various oxidizing agents such as molecular bromine, N-bromosuccinimide (NBS) with sodium methoxide, or NBS with potassium hydroxide .
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Reactions involving di-tert-butyl dicarbonate and sodium azide, which proceed through acyl azide intermediates and undergo Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate .
These synthetic strategies can be adapted for the specific preparation of 3-Cholesteryl-N-octylcarbamate, taking into account the steric hindrance and reactivity of the 3-hydroxyl group of cholesterol.
Structural Features and Isomerism
Carbamates display interesting conformational properties that influence their biological activity. They can exist in syn and anti isomeric forms due to the restricted rotation around the C-N bond, which results from the partial double-bond character arising from resonance:
In the case of 3-Cholesteryl-N-octylcarbamate, the carbamate group's orientation relative to the cholesterol backbone and the conformation of the octyl chain contribute to the compound's three-dimensional structure and its fit within enzyme active sites.
Comparative Analysis with Similar Compounds
The structural features of 3-Cholesteryl-N-octylcarbamate can be compared with related compounds to understand structure-activity relationships. Table 1 presents a comparative analysis of 3-Cholesteryl-N-octylcarbamate and related cholesterol derivatives:
Research indicates that the position and length of substituents in carbamate derivatives significantly influence their inhibitory potency against enzymes like cholesterol esterase. For instance, among benzene-di-substituted carbamates, meta-substituted variants such as benzene-1,3-di-N-octylcarbamate show the highest resemblance to cholesterol ester substrates and exhibit greater inhibitory potency compared to ortho or para arrangements .
Biological Activity and Mechanisms
Enzyme Inhibition Properties
One of the most significant biological activities of 3-Cholesteryl-N-octylcarbamate is its ability to inhibit cholesterol esterase. Cholesterol esterase (CEase, EC 3.1.1.13), also known as bile salt-activated lipase, is responsible for the hydrolysis of dietary cholesterol esters, fat-soluble vitamin esters, phospholipids, and triacylglycerols .
Like other carbamates, 3-Cholesteryl-N-octylcarbamate likely acts as a pseudo substrate inhibitor of cholesterol esterase. The inhibitory mechanism typically involves interaction with the enzyme's catalytic triad (Ser194-His435-Asp320), which serves as the nucleophilic and general acid-base catalytic entity .
The inhibitory potency of carbamates against cholesterol esterase is influenced by several factors:
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The length of the alkyl chain: Longer chain carbamates generally exhibit more potent inhibition than shorter chain variants.
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The geometric arrangement of substituents: Studies with benzene-di-N-substituted carbamates indicate that meta-substituted carbamates most closely resemble the natural substrate (cholesterol ester) and exhibit the highest inhibitory activity .
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Conformational constraints: The preferred conformation for enzyme-substrate binding appears to be an eclipsed arrangement, which may explain the enhanced activity of certain carbamate derivatives .
Interactions with Biological Systems
Carbamate derivatives of cholesterol can interact with biological systems in various ways. For instance, cholesteryl butyrate solid lipid nanoparticles (chol-but SLN) have been shown to inhibit the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, a critical step in inflammation .
These compounds can enter cells relatively quickly. Confocal microscopy studies have demonstrated that fluorescent SLN containing cholesteryl derivatives can enter PMNs and human umbilical vein endothelial cells (HUVEC) after just 10 minutes of incubation . This rapid cellular uptake suggests that 3-Cholesteryl-N-octylcarbamate might similarly penetrate cell membranes effectively, potentially influencing intracellular processes related to cholesterol metabolism.
Furthermore, cholesterol derivatives can affect various cellular functions, including:
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Inhibition of reactive oxygen species production (O₂⁻· generation)
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Modulation of myeloperoxidase release by stimulated PMNs
Structure-Activity Relationships
The biological activity of carbamates like 3-Cholesteryl-N-octylcarbamate is closely tied to their structural features. Structure-activity relationship studies with various carbamate derivatives have revealed important insights:
The length and nature of the alkyl chain attached to the nitrogen of the carbamate group significantly impact inhibitory potency, with longer chains generally conferring greater activity. This trend suggests that hydrophobic interactions play a crucial role in binding to the enzyme's active site.
The spatial arrangement of carbamate groups also influences activity. Studies with benzene-di-N-substituted carbamates reveal that inhibitory potencies follow the order: meta > para > ortho . This finding suggests that the eclipsed conformation for the glycerol backbone of triacylglycerol substrates is preferred in the enzyme-substrate complex.
These structure-activity relationships can guide the rational design of cholesteryl carbamate derivatives with enhanced inhibitory properties or selective activity against specific enzymes.
Applications in Research and Medicine
Biochemical Research Applications
3-Cholesteryl-N-octylcarbamate and similar compounds serve as valuable tools in biochemical research, particularly in studies focused on cholesterol metabolism and enzyme mechanisms. As inhibitors of cholesterol esterase, these compounds can be used to:
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Probe the structure and function of the enzyme's active site
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Investigate the role of cholesterol esterase in lipid metabolism pathways
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Develop assays for measuring enzyme activity in various biological samples
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Study the effects of disrupting cholesterol ester hydrolysis in cellular and animal models
The conformationally constrained nature of certain carbamate derivatives makes them particularly useful for understanding the preferred binding orientations of natural substrates within enzyme active sites .
Drug Delivery Systems
The structural properties of cholesteryl derivatives make them candidates for inclusion in drug delivery systems. Solid lipid nanoparticles (SLNs) incorporating cholesteryl derivatives have been developed and studied:
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Cholesteryl butyrate SLNs have been shown to function as prodrugs, potentially providing a delivery system for butyric acid .
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These nanoparticles can effectively enter cells, as demonstrated by confocal microscopy studies showing rapid uptake by PMNs and HUVECs .
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The hydrophobic nature of cholesteryl derivatives allows them to be incorporated into lipid-based delivery systems, potentially enhancing the delivery of associated therapeutic agents.
The development of nanoparticle prodrug systems based on cholesterol derivatives represents an active area of research with potential applications in targeted drug delivery, particularly for hydrophobic drugs or those requiring protection from premature metabolism.
Analytical Methods and Characterization
Chromatographic Techniques
Chromatographic methods are essential for both the purification and analysis of compounds like 3-Cholesteryl-N-octylcarbamate. These techniques can separate and quantify the compound from reaction mixtures or biological samples:
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High-Performance Liquid Chromatography (HPLC): Typically used for the separation and quantification of carbamate derivatives, often with UV detection based on the carbamate chromophore.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis and initial purity assessment.
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Gas Chromatography (GC): May be applied for volatile derivatives or following derivatization to enhance volatility.
For pharmacokinetic studies, advanced techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would likely be employed to achieve the sensitivity and specificity required for detecting the compound in complex biological matrices.
Data Interpretation
The interpretation of analytical data for 3-Cholesteryl-N-octylcarbamate requires consideration of its structural complexities:
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Conformational isomerism: The potential presence of syn and anti rotamers may complicate spectral interpretation but can provide valuable information about the compound's conformational preferences.
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Aggregation behavior: Like other amphiphilic molecules, 3-Cholesteryl-N-octylcarbamate may form aggregates in solution, particularly at higher concentrations, which can affect spectroscopic and chromatographic profiles.
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Impurity profiles: Synthetic routes to carbamates can generate various side products, requiring careful analysis to ensure the identity and purity of the final compound.
For biological studies, data interpretation often involves enzyme kinetics, where parameters such as IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) are determined to quantify the compound's inhibitory potency against target enzymes like cholesterol esterase.
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